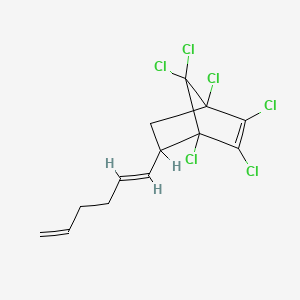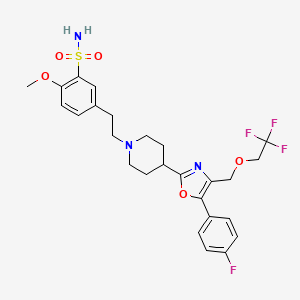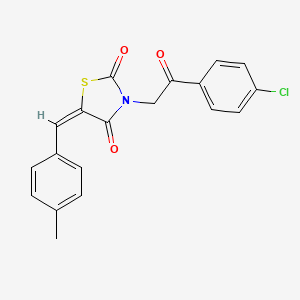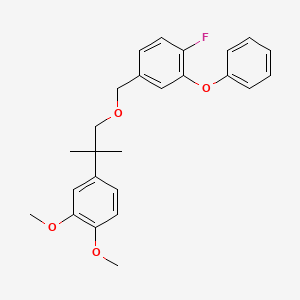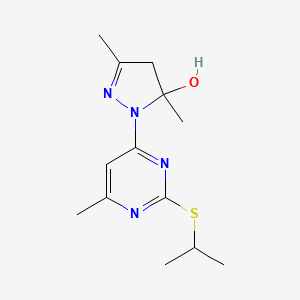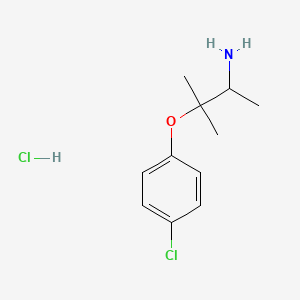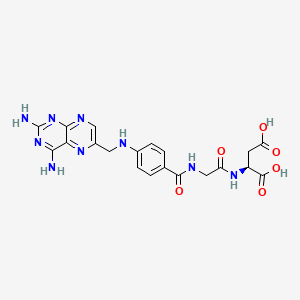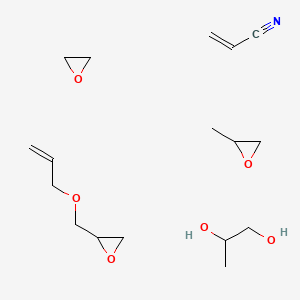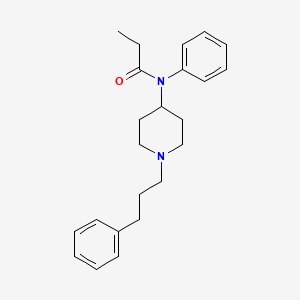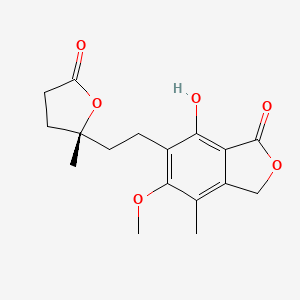
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H) This compound is a hydrazide derivative, which means it contains a hydrazide functional group (-NH-NH2) attached to the isonicotinic acid structure
Preparation Methods
The synthesis of isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. One common method is the condensation reaction between isonicotinic acid hydrazide and an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It has been studied for its potential antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .
The compound is metabolized by hepatic enzymes, including N-acetyltransferase and cytochrome P450, to form active metabolites that exert their antimicrobial effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide can be compared with other similar compounds, such as:
Isoniazid: A well-known anti-tuberculosis drug that also contains an isonicotinic acid hydrazide moiety.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.
Picolinic acid: Another isomer of isonicotinic acid with the carboxyl group at the 2-position.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
83794-60-9 |
|---|---|
Molecular Formula |
C19H21N3O3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-methyl-5-(4-methylphenyl)sulfonylpent-3-en-2-ylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-14-4-6-18(7-5-14)26(24,25)13-10-15(2)16(3)21-22-19(23)17-8-11-20-12-9-17/h4-12H,13H2,1-3H3,(H,22,23)/b15-10+,21-16+ |
InChI Key |
XIHPVXOXLAVKOP-YLGLTRLVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/C=C(\C)/C(=N/NC(=O)C2=CC=NC=C2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C(=NNC(=O)C2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


